molecular formula C24H27N3O4 B2873115 N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE CAS No. 866844-52-2

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE

Cat. No.: B2873115
CAS No.: 866844-52-2
M. Wt: 421.497
InChI Key: LYTMBEUISNPERK-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a tert-butylphenyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be effective in the synthesis of complex organic molecules, providing better control over reaction conditions and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide
  • N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide
  • N-(1,3-benzodioxol-5-yl)benzamide

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE is unique due to its combination of structural features, including the benzodioxole ring, tert-butylphenyl group, and imidazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-23(2,3)16-8-6-15(7-9-16)21-22(29)27(24(4,5)26-21)13-20(28)25-17-10-11-18-19(12-17)31-14-30-18/h6-12H,13-14H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTMBEUISNPERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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